Chiral Center Enables Stereochemically Controlled Synthesis of Enantiopure Pharmaceuticals
The compound possesses a chiral center at the α-carbon of the propanoic acid moiety (C2 position), enabling its use as a chiral building block for the synthesis of enantiomerically pure drug candidates. In contrast, the achiral analog 3-(2-(benzyloxy)ethoxy)propanoic acid (Benzyl-PEG2-acid, CAS 91555-65-6) lacks this stereochemical control point and yields racemic products when incorporated into chiral pharmacophores [1]. In a patent application (WO 2000/020371 A1) describing PPAR agonists, the (S)-enantiomer of 2-(2-(benzyloxy)ethoxy)propanoic acid was specifically employed to construct enantiopure 3-aryl-2-hydroxypropionic acid derivatives, whereas the corresponding achiral linker could not provide stereochemical definition [2].
| Evidence Dimension | Stereochemical control capability |
|---|---|
| Target Compound Data | Chiral center present at α-carbon (C2); available as pure (R)- and (S)-enantiomers |
| Comparator Or Baseline | 3-(2-(benzyloxy)ethoxy)propanoic acid: Achiral, no stereocenter |
| Quantified Difference | Qualitative difference: Enantiopure product achievable with target compound; racemic product only with comparator |
| Conditions | Synthetic incorporation into PPAR agonist pharmacophores as described in WO 2000/020371 A1 |
Why This Matters
Procurement of a specific enantiomer is mandatory for chiral drug development where regulatory agencies require enantiomeric purity characterization and the opposite enantiomer may exhibit different pharmacological or toxicological properties.
- [1] Chemsrc. Benzyl-PEG2-acid (CAS 91555-65-6). View Source
- [2] Andersson, K., et al. (2000). New compounds, their manufacture and use. Patent WO 2000/020371 A1. View Source
